CCR5 Antagonist Potential: Differentiation from CXCR4-Selective Isothiourea Chemotypes
A preliminary pharmacological screen identified 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea as a CCR5 antagonist, with potential application in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This chemokine receptor selectivity profile contrasts with well-characterized isothiourea ligands such as IT1t (isothiourea-1t), which are potent CXCR4 antagonists [2]. The shift from CXCR4 to CCR5 engagement is structurally significant: IT1t contains a large N-(4-bromobenzyl)piperidine moiety absent in the target compound, indicating that smaller, cyano-substituted S-aryl isothioureas may access a distinct chemokine receptor space. No quantitative IC₅₀ value for the target compound at CCR5 is publicly available; the reported activity is qualitative screening data only.
| Evidence Dimension | Chemokine receptor target selectivity (CCR5 vs CXCR4) |
|---|---|
| Target Compound Data | Qualitatively active as CCR5 antagonist (preliminary screening) |
| Comparator Or Baseline | IT1t (isothiourea-1t): potent CXCR4 antagonist (ChEMBL pIC₅₀ data available) |
| Quantified Difference | Qualitative divergence (CCR5 vs CXCR4); no quantitative IC₅₀ comparison possible |
| Conditions | Preliminary pharmacological screening assay (details not publicly disclosed) |
Why This Matters
For programs targeting CCR5-mediated pathologies, this compound offers a structurally distinct starting point from CXCR4-biased isothiourea tool compounds, reducing the risk of cross-chemokine receptor interference.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. 2012. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. isothiourea-1t (IT1t) Ligand Page: Potent CXCR4 antagonist. Accessed 25 Apr 2026. View Source
